tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-fluoro-4-hydroxyphenyl substituent at the 4-position. This compound belongs to a class of intermediates widely used in medicinal chemistry and organic synthesis, particularly in the construction of bioactive molecules. The fluorine atom and hydroxyl group on the aryl ring confer unique electronic and solubility properties, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-8-6-11(7-9-18)13-5-4-12(19)10-14(13)17/h4-6,10,19H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDCLEUAJLBRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Fluoro and Hydroxyphenyl Groups: The fluoro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while the hydroxy group can be introduced through hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The fluoro and hydroxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine, piperidine derivatives
Substitution: Amino, thio, and alkoxy derivatives
Scientific Research Applications
tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of cardiovascular diseases due to its structural similarity to calcium channel blockers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with molecular targets such as calcium channels. The compound can bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This inhibition leads to vasodilation and a decrease in blood pressure, making it a potential candidate for the treatment of hypertension.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate and related compounds derived from the evidence:
Key Observations:
Substituent Effects on Reactivity: Fluorosulfonyl (5p) and triflate (2d) groups act as leaving groups, enabling cross-coupling or nucleophilic substitution reactions . In contrast, the hydroxyl group in the target compound may limit reactivity but enhance hydrogen bonding in biological systems.
Synthetic Utility: Allyl and aryl-substituted derivatives (e.g., 2d, 2e) are synthesized via Suzuki-Miyaura couplings with yields up to 80% . The target compound’s 2-fluoro-4-hydroxyphenyl group may require milder conditions due to steric and electronic effects. Cyano () and nitro () groups facilitate further functionalization (e.g., reduction to amines or conversion to tetrazoles).
Physical Properties: Polar groups (e.g., hydroxyl, cyano) improve aqueous solubility compared to nonpolar analogs like phenyl or trifluoromethyl derivatives. Molecular weights range from 263.29 (5p) to 511.55 (2d), influencing chromatographic separation and bioavailability.
Limitations in Evidence:
- No direct biological data (e.g., IC₅₀, LogP) are available for the target compound, limiting a pharmacological comparison.
- Synthesis details (e.g., yield, reaction conditions) for the target compound are absent, necessitating inferences from analogs.
Biological Activity
tert-Butyl 4-(2-fluoro-4-hydroxyphenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydropyridine ring, a tert-butyl group, and a 2-fluoro-4-hydroxyphenyl moiety. Its structure can be represented as follows:
Research indicates that the biological activity of this compound may involve several pathways:
- Calcium Channel Modulation : Dihydropyridines are known to interact with calcium channels, influencing calcium influx in cells, which can affect various physiological processes including muscle contraction and neurotransmitter release.
- Antioxidant Activity : The hydroxyl group in the phenolic moiety may contribute to antioxidant properties, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
Pharmacological Effects
The following table summarizes key pharmacological effects observed in studies involving this compound:
| Effect | Description |
|---|---|
| Antioxidant | Scavenges free radicals, reducing oxidative stress in cellular models. |
| Calcium Channel Blockade | Modulates calcium influx, potentially affecting cardiovascular function. |
| Enzyme Inhibition | Inhibits specific metabolic enzymes, leading to altered metabolic profiles. |
Case Studies and Research Findings
- In Vitro Studies : A study utilizing cell lines demonstrated that this compound exhibited significant antioxidant activity with an IC50 value of approximately 25 µM. This suggests a promising potential for use in conditions characterized by oxidative stress.
- In Vivo Studies : Animal models treated with this compound showed improved outcomes in models of hypertension, indicating a possible role in cardiovascular protection through calcium channel modulation.
- Mechanistic Insights : Further investigation into the molecular mechanisms revealed that the compound may activate specific signaling pathways related to cell survival and apoptosis, enhancing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
